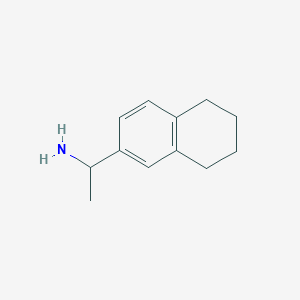

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine

Description

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine (CAS: 91562-48-0) is a bicyclic amine comprising a partially hydrogenated naphthalene ring system (tetralin backbone) substituted with an ethylamine group at the 2-position. Its molecular formula is C₁₂H₁₇N (molecular weight: 175.27 g/mol). The compound is commercially available in high purity (97%) and is utilized in organic synthesis and pharmaceutical research due to its structural rigidity and amine functionality, which facilitate interactions with biological targets .

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYMMDEDLLIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine typically involves the hydrogenation of naphthalene derivatives followed by amination. One common method involves the partial hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then subjected to a series of reactions to introduce the ethylamine group.

Industrial Production Methods

Industrial production of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of naphthalene derivatives under controlled conditions, followed by amination using automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

Substitution: The ethylamine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Leads to fully saturated derivatives.

Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Backbone Modifications

1-Naphthalenamine, 5,6,7,8-tetrahydro (CAS: 2217-41-6) :

This positional isomer features the ethylamine group at the 1-position of the tetralin ring. Despite sharing the molecular formula C₁₀H₁₃N (MW: 147.22 g/mol), the altered substitution pattern significantly impacts its electronic properties and steric interactions. For instance, the 1-isomer (InChIKey: SODWJACROGQSMM-UHFFFAOYSA-N) exhibits distinct crystallographic behavior compared to the 2-substituted derivative, influencing solubility and reactivity .5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine :

This analog replaces the tetralin backbone with a naphthyridine ring system containing two nitrogen atoms. The presence of heteroatoms enhances hydrogen-bonding capacity and alters basicity (predicted pKa ~10.08), making it more suitable for coordination chemistry or enzyme inhibition studies compared to the purely hydrocarbon-based target compound .

Functional Group Variations

- With a purity of 95%, this derivative (MW: 189.23 g/mol) is less basic (amide pKa ~1–2) than the ethylamine analog, limiting its utility in proton-dependent biological interactions but enhancing stability in acidic environments .

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine (CAS: 878733-62-1) :

Extending the alkyl chain from ethyl to propyl increases molecular weight (189.3 g/mol) and lipophilicity (predicted density: 0.996 g/cm³). The longer chain may enhance membrane permeability in drug design but could introduce steric hindrance in binding pockets .

Ketone and Nitro Derivatives

- 1-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1-methylethyl)-2-naphthalenyl]-propanone: This ketone-containing analog lacks the amine group, rendering it non-basic and more electrophilic. Such derivatives are often intermediates in fragrance synthesis or retinoid-like compounds due to their rigid, lipophilic structures .

- The nitro group introduces strong electron-withdrawing effects, lowering the amine’s basicity (pKa ~7–8) and increasing reactivity in electrophilic substitution reactions .

Table 1: Key Properties of Selected Compounds

*Predicted values.

Biological Activity

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine, also known as tetrahydronaphthalenyl ethylamine, is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : 175.27 g/mol

- CAS Number : 91562-48-0

Biological Activity Overview

1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine has been investigated for various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential antiviral properties.

Neurotransmitter Interaction

Research indicates that compounds structurally related to 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine exhibit significant activity at serotonin receptors. For instance, derivatives such as 8-OH-DPAT have shown agonistic effects on the 5-HT1A receptor subtype, which plays a crucial role in modulating neurotransmission and influencing behaviors such as anxiety and depression .

Antiviral Activity

A study focused on naphthyl-carbohydrazides identified a related compound that demonstrated antiviral activity against influenza A virus. The structure of these compounds suggests that modifications to the naphthalene ring can significantly influence their efficacy as antiviral agents. Specifically, the presence of certain substituents on the naphthalene structure was shown to enhance or diminish activity against viral replication in cell cultures .

Table 1: Summary of Biological Activities

| Activity Type | Compound/Analog | Target/Mechanism | EC50 (nM) | Notes |

|---|---|---|---|---|

| Serotonergic Agonist | 8-OH-DPAT | 5-HT1A | 1.14 | Modulates excitatory neurotransmission |

| Antiviral | HENC (related structure) | Influenza A NS1 protein | Varies | Significant activity at specific concentrations |

| Cancer Treatment | Bexarotene (similar structure) | RXR selective agonism | Varies | Used in CTCL; potential for other cancers |

Serotonin Receptor Modulation

The interaction of tetrahydronaphthalene derivatives with serotonin receptors suggests a mechanism where these compounds can modulate serotonin levels in the brain. This modulation can lead to various physiological effects including alterations in mood and anxiety levels.

Antiviral Mechanism

The antiviral mechanism involves the inhibition of the influenza A virus's non-structural protein (NS1). Compounds that mimic or modify the structure of tetrahydronaphthalene have been shown to disrupt the interaction between NS1 and host proteins essential for viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.